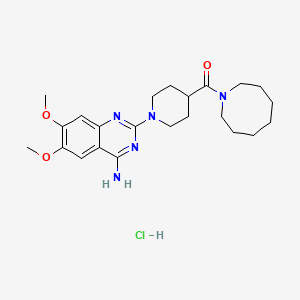

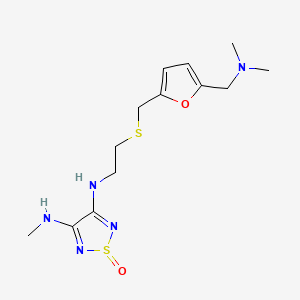

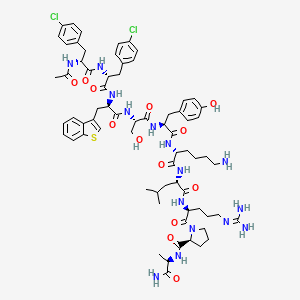

5-(4-(2-(3-メトキシフェニル)-2-オキソエトキシ)ベンジル)チアゾリジン-2,4-ジオン

概要

説明

科学的研究の応用

Azemiglitazone has a wide range of scientific research applications, including:

Chemistry: Study of its chemical properties and reactions.

Biology: Investigation of its effects on cellular processes and metabolic pathways.

Medicine: Development as a therapeutic agent for type 2 diabetes and non-alcoholic fatty liver disease.

Industry: Potential use in the development of new drugs and therapeutic agents.

作用機序

アゼミグリタゾンは、細胞のエネルギー代謝において重要な役割を果たすミトコンドリアピルベートキャリアを標的とすることで、その効果を発揮します。これらのキャリアを調節することで、アゼミグリタゾンはインスリン感受性を高め、グルコース産生を抑制します。 この機序は、主にペルオキシソーム増殖因子活性化受容体ガンマを標的とする従来のチアゾリジンジオンとは異なります .

類似化合物:

ピオグリタゾン: ペルオキシソーム増殖因子活性化受容体ガンマを標的とする第1世代のインスリン増感剤。

ロシグリタゾン: 同様の作用機序を持つ別のチアゾリジンジオン。

比較: アゼミグリタゾンは、ペルオキシソーム増殖因子活性化受容体ガンマ結合に関連する副作用を最小限に抑えながら、チアゾリジンジオンの有益な効果を維持する能力が独特です。 これは、副作用が少ない代謝性疾患の治療のための有望な候補です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of azemiglitazone involves multiple steps, starting with the preparation of the thiazolidinedione core. The key steps include:

- Formation of the thiazolidinedione ring.

- Introduction of the methoxyphenyl group.

- Coupling of the oxoethoxyphenyl moiety.

Industrial Production Methods: Industrial production of azemiglitazone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

- Temperature control to ensure optimal reaction rates.

- Use of high-purity reagents to minimize impurities.

- Implementation of purification steps such as recrystallization and chromatography.

化学反応の分析

反応の種類: アゼミグリタゾンは、以下を含むさまざまな化学反応を起こします。

酸化: 官能基をより高い酸化状態に変換する。

還元: カルボニル基をアルコールに還元する。

置換: 官能基を他の置換基と置き換える。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用する。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用する。

置換: 適切な条件下で求核剤または求電子剤を使用する。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成され、還元によってアルコールが生成される可能性があります。

4. 科学研究への応用

アゼミグリタゾンは、以下を含む幅広い科学研究への応用があります。

化学: 化学的性質と反応の研究。

生物学: 細胞プロセスと代謝経路への影響の調査。

医学: 2型糖尿病と非アルコール性脂肪肝疾患の治療薬としての開発。

産業: 新薬や治療薬の開発における潜在的な使用.

類似化合物との比較

Pioglitazone: A first-generation insulin sensitizer that targets peroxisome proliferator-activated receptor gamma.

Rosiglitazone: Another thiazolidinedione with similar mechanisms of action.

Comparison: Azemiglitazone is unique in its ability to retain the beneficial effects of thiazolidinediones while minimizing adverse effects associated with peroxisome proliferator-activated receptor gamma binding. This makes it a promising candidate for the treatment of metabolic disorders with fewer side effects .

特性

IUPAC Name |

5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUMOGALQJYOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133819-87-0 | |

| Record name | MSDC-0602 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133819870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azemiglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZEMIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MXZ6QOBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

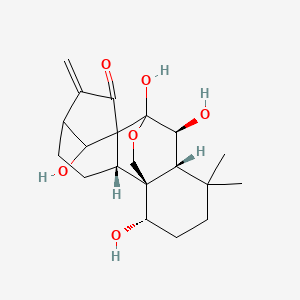

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

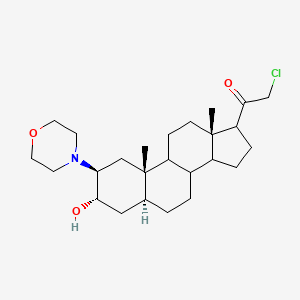

![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)

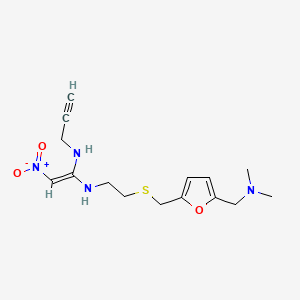

![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

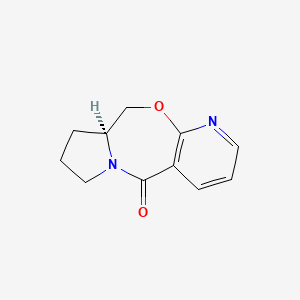

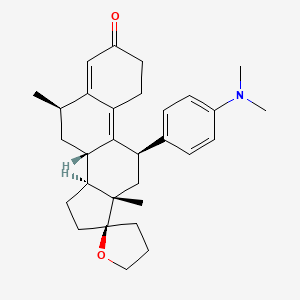

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)

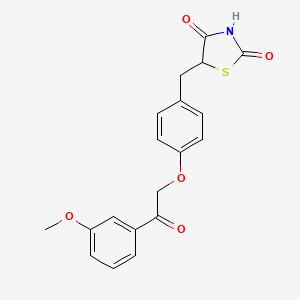

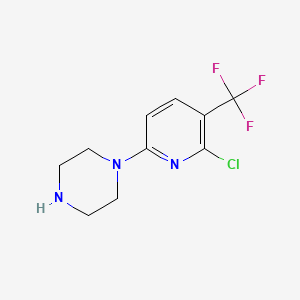

![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)